

Application Notes and Protocols for AR420626 In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AR420626 is a selective agonist for the G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3).[1] Emerging research has highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[1][2] In vitro studies have demonstrated that **AR420626** can suppress the proliferation of cancer cells by inducing apoptosis.[2] The mechanism of action involves the activation of a signaling cascade that leads to the inhibition of histone deacetylases (HDACs).[1][2]

These application notes provide a comprehensive overview of the experimental protocols for the in vitro investigation of **AR420626**, based on published research. The protocols are intended to serve as a guide for researchers interested in exploring the anti-cancer effects of this compound.

Mechanism of Action

AR420626 exerts its anti-proliferative effects in cancer cells through a GPR41/FFA3-mediated pathway. Activation of GPR41/FFA3 by AR420626 leads to the phosphorylation of mTOR, which in turn activates the proteasome.[1] This results in the degradation of histone deacetylases (HDACs), leading to increased histone H3 acetylation.[2] The inhibition of HDACs subsequently upregulates the expression of Tumor Necrosis Factor-alpha (TNF-α), which

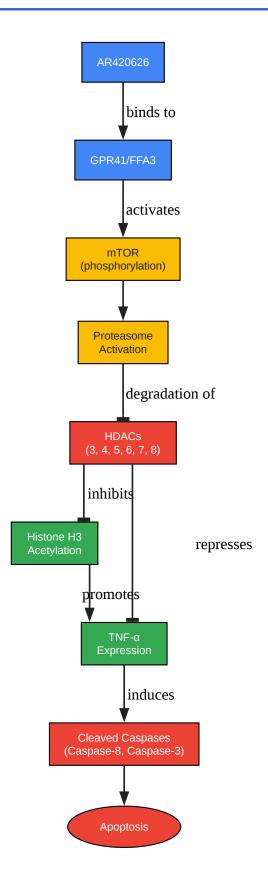




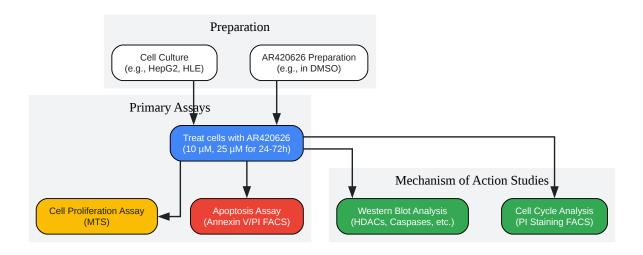


triggers the extrinsic pathway of apoptosis, characterized by the cleavage of caspase-8 and caspase-3.[2]









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References

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